molecular formula C13H4Br4Cl6 B028199 Dechlorane 604 Component A CAS No. 34571-16-9

Dechlorane 604 Component A

Cat. No.: B028199
CAS No.: 34571-16-9
M. Wt: 692.5 g/mol
InChI Key: PHYHWKJTYWPNCS-UHFFFAOYSA-N
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Description

1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene is a complex organic compound with the molecular formula C13H4Br4Cl6 and a molecular weight of 692.50 g/mol . This compound is known for its unique structure, which includes multiple halogen atoms, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Dechlorane 604 Component A plays a role in biochemical reactions primarily as an enzyme inhibitor. It interacts with various enzymes and proteins, affecting their normal function. For instance, studies have shown that this compound can inhibit the activity of type 1 deiodinase, an enzyme involved in thyroid hormone metabolism . This interaction can lead to disruptions in thyroid hormone levels, which are crucial for regulating metabolism and other physiological processes. The compound’s high lipophilicity allows it to accumulate in biological tissues, leading to prolonged exposure and potential bioaccumulation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In pancreatic β-cells, for example, exposure to this compound can lead to decreased insulin content and altered glucose-stimulated insulin secretion . This disruption in insulin regulation can have significant implications for glucose metabolism and may contribute to the development of metabolic disorders such as diabetes. Additionally, this compound can influence cell signaling pathways and gene expression, further impacting cellular function and health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, such as type 1 deiodinase, which affects thyroid hormone metabolism . The compound’s structure allows it to bind to the active sites of enzymes, preventing their normal function. Additionally, this compound can alter gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in metabolism and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities . Long-term exposure to this compound has been shown to result in persistent changes in cellular function, including alterations in enzyme activity and gene expression . These changes can have significant implications for the health and function of cells and tissues over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant disruptions in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of this compound have been associated with toxic effects, including liver damage and disruptions in thyroid hormone levels . These findings highlight the importance of understanding the dose-response relationship for this compound in order to assess its potential risks and benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to thyroid hormone metabolism. The compound can be metabolized by enzymes such as type 1 deiodinase, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes and regulatory proteins . These changes can have significant implications for overall metabolic function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s high lipophilicity allows it to accumulate in lipid-rich tissues, leading to prolonged exposure and potential bioaccumulation . Additionally, this compound can interact with transporters involved in the uptake and efflux of other compounds, potentially affecting their distribution and activity .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can exert its effects on cellular function. The compound’s structure and chemical properties allow it to interact with targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it can affect the function of enzymes and other proteins involved in metabolism and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene typically involves the reaction of hexachlorocyclopentadiene with tetrabromostyrene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene has several applications in scientific research:

    Chemistry: Used as a standard for analytical methods and in the study of halogenated organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its role as an environmental pollutant.

    Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated drug interactions.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo(2.2.1)hept-2-ene
  • Hexachlorocyclopentadiene-tetrabromostyrene adduct
  • Dechlorane 604 Component A

Uniqueness

1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of flame retardants and in environmental studies .

Properties

IUPAC Name

1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Br4Cl6/c14-5-1-3(6(15)8(17)7(5)16)4-2-11(20)9(18)10(19)12(4,21)13(11,22)23/h1,4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYHWKJTYWPNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC(=C(C(=C3Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Br4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143677
Record name 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59926-81-7, 34571-16-9
Record name 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59926-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AI 3-27881
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)-
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Record name 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions Dechlorane 604 analogues. What are they, and why are they significant?

A1: Dechlorane 604 analogues are structurally similar compounds that contain fewer bromine atoms or have some bromine atoms replaced by chlorine atoms. These analogues arise from the photodegradation of Dec 604, primarily through exposure to UV light []. One significant analogue is tribromo-Dec604 (Br3Dec604), also known as Dechlorane 604 Component B (Dec604 CB).

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